molecular formula C9H11BrN2O B15241243 5-Bromo-4-cyclobutoxypyridin-3-amine

5-Bromo-4-cyclobutoxypyridin-3-amine

Cat. No.: B15241243
M. Wt: 243.10 g/mol
InChI Key: ASDNPGISGLROKS-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclobutoxypyridin-3-amine is a heterocyclic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclobutoxypyridin-3-amine typically involves the following steps:

    Bromination: The starting material, 4-cyclobutoxypyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. The reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.

    Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds.

    Oxidation and Reduction: Products include nitro derivatives, secondary amines, and tertiary amines.

Scientific Research Applications

5-Bromo-4-cyclobutoxypyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.

    Chemical Biology: The compound is employed in the design of chemical probes for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclobutoxypyridin-3-amine depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

    Materials Science: In organic electronic materials, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-cyclobutoxypyridin-3-amine: Similar structure with the bromine atom at the 6-position instead of the 5-position.

    5-Bromo-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of a cyclobutoxy group.

    4-Cyclobutoxypyridin-3-amine: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-4-cyclobutoxypyridin-3-amine is unique due to the presence of both the bromine atom and the cyclobutoxy group, which confer distinct reactivity and electronic properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and materials with specific functions.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-4-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H11BrN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2

InChI Key

ASDNPGISGLROKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=NC=C2N)Br

Origin of Product

United States

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